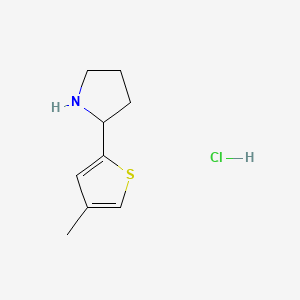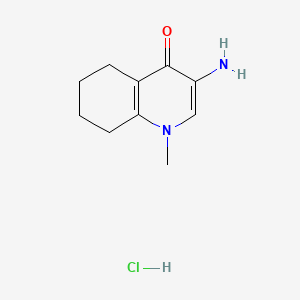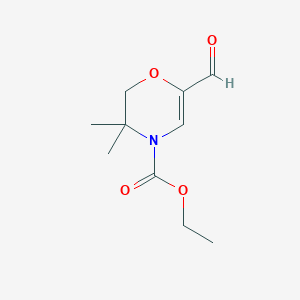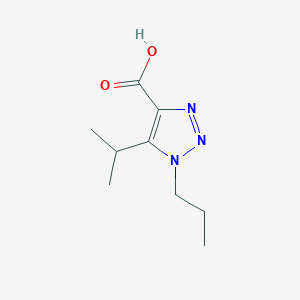
2-(2-Chloro-5-methylphenoxy)ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-5-methylphenoxy)ethane-1-sulfonyl chloride is an organic compound that features a chlorinated aromatic ring and a sulfonyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-methylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-chloro-5-methylphenol with ethylene oxide to form 2-(2-chloro-5-methylphenoxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloro-5-methylphenoxy)ethane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The aromatic ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions often involve the use of bases or acids to facilitate the reaction.
Oxidation and Reduction: Reagents such as potassium permanganate or hydrogen gas can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation and Reduction: Products can vary depending on the specific reaction conditions but may include hydroxylated or reduced aromatic compounds.
Coupling Reactions: Products include biaryl compounds.
Applications De Recherche Scientifique
2-(2-Chloro-5-methylphenoxy)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-5-methylphenoxy)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in various chemical transformations and modifications of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chlorophenoxy)ethane-1-sulfonyl chloride
- 2-(4-Chloro-3-methylphenoxy)ethane-1-sulfonyl chloride
- 2-(2-Bromo-5-methylphenoxy)ethane-1-sulfonyl chloride
Uniqueness
2-(2-Chloro-5-methylphenoxy)ethane-1-sulfonyl chloride is unique due to the presence of both a chlorinated aromatic ring and a sulfonyl chloride group. This combination of functional groups provides distinct reactivity and potential applications compared to similar compounds. The methyl group on the aromatic ring also influences its chemical properties and reactivity.
Propriétés
Formule moléculaire |
C9H10Cl2O3S |
|---|---|
Poids moléculaire |
269.14 g/mol |
Nom IUPAC |
2-(2-chloro-5-methylphenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H10Cl2O3S/c1-7-2-3-8(10)9(6-7)14-4-5-15(11,12)13/h2-3,6H,4-5H2,1H3 |
Clé InChI |
WDQLXCYBWGEBPT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)Cl)OCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![rac-(1R,5S)-1-(4-bromophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione hydrochloride, cis](/img/structure/B13487042.png)



![1-[3-(4-Methoxyphenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13487064.png)


